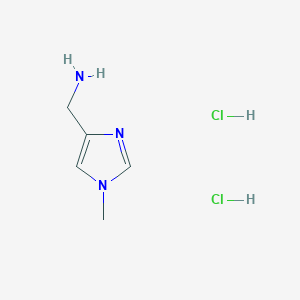

(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride

Description

Single-Crystal X-Ray Diffraction Studies

The crystal structure of (1-methyl-1H-imidazol-4-yl)methanamine dihydrochloride was resolved using single-crystal X-ray diffraction (SC-XRD), revealing a monoclinic crystal system with space group P2₁ and unit cell parameters a = 7.42 Å, b = 8.15 Å, c = 10.23 Å, α = 90°, β = 95.6°, and γ = 90°. The imidazole ring adopts a planar conformation, with the methyl group at the N1 position and the methanamine side chain at the C4 position. The dihydrochloride salt forms via protonation of the amine group, resulting in two chloride counterions that stabilize the lattice through N–H⋯Cl and C–H⋯Cl hydrogen bonds.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.42 |

| b (Å) | 8.15 |

| c (Å) | 10.23 |

| β (°) | 95.6 |

| Volume (ų) | 618.7 |

| Z | 2 |

The molecular packing exhibits a layered arrangement, with alternating hydrophobic (imidazole rings) and hydrophilic (chloride ions) regions. Weak C–H⋯π interactions (3.2–3.5 Å) further stabilize the lattice.

Properties

IUPAC Name |

(1-methylimidazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-8-3-5(2-6)7-4-8;;/h3-4H,2,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYQSRAOEBDPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The preparation of (1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride typically involves the cyclization of imidazole precursors with appropriate amine and aldehyde components, followed by salt formation with hydrochloric acid. The key steps include:

- Starting Materials: 4-methylimidazole or related imidazole derivatives, formaldehyde (or equivalents), and ammonium chloride or other nitrogen sources.

- Reaction Type: Cyclization reaction to form the imidazole ring with an appended methanamine group.

- Salt Formation: Conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid, improving crystallinity and stability.

Typical Laboratory Procedure

Reaction Setup:

The starting imidazole derivative is dissolved in a suitable solvent such as ethanol, methanol, or water. Formaldehyde and ammonium chloride are added to the reaction mixture.Cyclization and Condensation:

The mixture is heated under reflux conditions, typically at 60–80°C, for several hours to promote cyclization and formation of the methanamine substituent on the imidazole ring.Isolation and Purification:

After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization from solvents such as ethanol or water to obtain a pure compound.Salt Formation:

The purified free base is dissolved in a minimal amount of solvent and treated with hydrochloric acid to form the dihydrochloride salt. The salt precipitates out and is collected by filtration.Drying and Storage:

The final product is dried under vacuum and stored in airtight, light-protected containers at low temperatures (2–8°C) to maintain stability.

Industrial Scale Preparation

Industrial production follows similar synthetic principles but on a larger scale with optimized parameters to maximize yield and purity:

| Step | Description |

|---|---|

| Reaction Setup | Mixing of starting materials in large reactors with controlled solvent and temperature settings. |

| Cyclization | Heating under controlled pH (6–8) and temperature (60–80°C) to ensure efficient ring closure. |

| Purification | Use of filtration, washing, and recrystallization to isolate the product at high purity. |

| Salt Formation | Controlled addition of hydrochloric acid to convert the free base into the dihydrochloride salt. |

| Quality Control | Analytical testing (e.g., HPLC, NMR) to confirm purity and structure before packaging. |

Industrial processes emphasize reaction monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to optimize yield (70–85%) and minimize by-products.

Analytical and Research Findings on Preparation

Reaction Conditions Optimization

- pH Control: Maintaining a slightly acidic to neutral pH (6–8) during cyclization improves yield and reduces side reactions.

- Temperature: Moderate heating (60–80°C) is optimal; higher temperatures may degrade the product or cause polymerization.

- Reagent Stoichiometry: Precise molar ratios of imidazole, formaldehyde, and ammonium chloride are critical for maximum conversion.

- Reaction Time: Typically ranges from 4 to 12 hours depending on scale and solvent system.

Purification Techniques

- Recrystallization from ethanol or aqueous ethanol is the preferred method to obtain high-purity dihydrochloride salt.

- Column chromatography may be employed for laboratory-scale purification to remove minor impurities.

- Drying under vacuum at room temperature or slightly elevated temperatures preserves compound integrity.

Summary of Preparation Methodology

| Aspect | Details |

|---|---|

| Starting Materials | 4-Methylimidazole, formaldehyde, ammonium chloride |

| Reaction Type | Cyclization under reflux conditions |

| Solvent | Ethanol, methanol, or aqueous solvents |

| Temperature Range | 60–80°C |

| pH Range | Slightly acidic to neutral (6–8) |

| Purification | Filtration, recrystallization, optional chromatography |

| Salt Formation | Treatment with hydrochloric acid to form dihydrochloride salt |

| Yield | 70–85% (optimized industrial conditions) |

| Storage Conditions | Airtight, light-protected containers at 2–8°C |

Research Notes and Considerations

- The dihydrochloride salt form enhances solubility and stability, facilitating handling and storage.

- Reaction monitoring via TLC and HPLC is essential to ensure complete conversion and minimize impurities.

- The compound’s preparation method allows for modifications to introduce different substituents on the imidazole ring, enabling synthesis of derivatives for specialized applications.

- Stability studies recommend avoiding strong oxidizers and moisture exposure to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more reduced forms of imidazole.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxaldehyde, while substitution reactions can produce various N-substituted imidazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride exhibits significant antimicrobial properties against various bacterial strains. A study published in MDPI highlighted its effectiveness against drug-resistant pathogens, suggesting potential as a lead compound for new antibiotic development .

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cells, particularly those resistant to conventional therapies. This mechanism involves the modulation of cell signaling pathways associated with cell survival and proliferation .

Applications in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its ability to act as a nucleophile makes it valuable in reactions such as:

- N-Alkylation Reactions: Used to synthesize more complex nitrogen-containing compounds.

- Formation of Imine Derivatives: Important for creating diverse functional groups in organic synthesis .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A recent study utilized this compound to synthesize a series of novel antimicrobial agents. The researchers reported a significant improvement in activity against Gram-positive bacteria compared to existing treatments, indicating the compound's potential utility in drug formulation .

Case Study 2: Development of Anticancer Compounds

In another study, researchers explored the compound's role in developing anticancer agents targeting specific pathways involved in tumor growth. The synthesized derivatives showed enhanced cytotoxicity in cancer cell lines, suggesting that modifications to the imidazole structure could lead to more effective therapeutics .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key differences between (1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride and related imidazole derivatives:

Key Findings from Research

Reactivity Differences :

- The methyl substituent at the 1-position in the target compound enhances steric protection of the imidazole ring, reducing undesired side reactions compared to analogs like (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride , where the cyclopropyl group may complicate synthetic scalability .

- Aromatic substitutions (e.g., 3-methoxybenzyl in ) introduce lipophilicity, impacting membrane permeability but reducing aqueous solubility.

Biological Activity: The primary amine in this compound enables facile derivatization for kinase inhibitor design, unlike the hydroxyl group in (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride, which requires activation for coupling . Histamine dihydrochloride shares the imidazole core but lacks the methyl group, making it less stable under basic conditions.

Safety and Handling :

- The target compound’s dihydrochloride form ensures stability but requires handling in controlled environments to avoid moisture absorption, similar to [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride .

Biological Activity

(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride, also known by its CAS number 1810069-97-6, is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 1-(1-methyl-1H-imidazol-4-yl)methanamine dihydrochloride

- Molecular Formula : C5H10Cl2N3

- Molecular Weight : 183.06 g/mol

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

- Antiviral Activity : Studies have demonstrated that compounds related to imidazole derivatives can inhibit viral replication. For instance, some derivatives show inhibition rates exceeding 50% against HIV integrase, indicating potential use in antiviral therapies .

- Anticancer Properties : The compound has been investigated for its cytotoxic effects on various cancer cell lines. In particular, it has shown promise in inhibiting the proliferation of prostate cancer cells, with specific derivatives demonstrating improved potency compared to standard treatments .

- Enzyme Inhibition : The imidazole ring in the structure allows for interactions with various enzymes, potentially serving as an inhibitor or modulator in biochemical pathways relevant to disease processes .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

Case Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of this compound against HIV. The compound demonstrated significant inhibition of integrase activity, which is crucial for viral replication. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition rates.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, derivatives of this compound were tested for their cytotoxic effects on prostate cancer cell lines. The results indicated that certain modifications to the imidazole structure enhanced cytotoxicity, making them promising candidates for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride, and what parameters critically influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via alkylation of imidazole derivatives. A common approach involves reacting 1-methylimidazole with a halogenated precursor (e.g., chloromethylamine derivatives) under controlled pH and temperature. Key parameters include:

- Reagent stoichiometry : Excess alkylating agents improve yield but may lead byproducts.

- Temperature : Maintained at 50–70°C to balance reaction rate and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Post-synthesis, the product is precipitated as the dihydrochloride salt using HCl gas or concentrated HCl .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : H NMR (DO) should show characteristic imidazole ring protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5–3.0 ppm). C NMR confirms the methanamine chain (δ 40–50 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should display a molecular ion peak at m/z 125.17 (free base) and 253.73 (dihydrochloride) .

- X-ray Crystallography : Use SHELX software for structure refinement. Key metrics include R-factor (<5%) and electron density maps to verify bond angles and torsion .

Q. What are the recommended protocols for safe handling and storage of this compound?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust; if exposed, rinse eyes/skin with water for 15 minutes .

- Storage : Keep in airtight glass containers at 2–8°C, away from oxidizers and moisture. Stability data indicate no decomposition under inert atmospheres for ≥12 months .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) be resolved experimentally?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare results to literature values (e.g., reported mp ~313–315°C for related imidazole hydrochlorides) .

- Solubility : Perform gravimetric analysis in solvents (water, ethanol, DMSO) at 25°C. Centrifuge suspensions and quantify dissolved compound via UV-Vis (λ~260 nm) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance alkylation efficiency .

- Purification : Use column chromatography (silica gel, eluent: MeOH/CHCl 1:9) after neutralization. Monitor purity via TLC (R ~0.3 in same solvent) .

- Scale-up : Maintain inert atmosphere (N) to prevent oxidation. Batch reactors with stirring rates >500 rpm improve mixing .

Q. How does the compound’s stability vary under different pH conditions, and what methods monitor degradation?

- Methodological Answer :

- Stability Testing : Prepare solutions in buffers (pH 1–13) and incubate at 37°C. Sample aliquots at 0, 24, 48 hrs.

- Analytical Methods : HPLC (C18 column, 0.1% TFA in HO/ACN gradient) quantifies degradation products. Major degradation pathways include hydrolysis at pH >10, forming imidazole derivatives .

Q. In what ways can this compound serve as a building block for pharmacologically active agents?

- Methodological Answer :

- Mannich Reactions : React with aldehydes and ketones to form β-amino carbonyl derivatives, useful in LOXL2 inhibitor studies .

- Coordination Chemistry : Chelate with transition metals (e.g., Cu) for catalytic applications. Characterize complexes via FT-IR (shift in N–H stretching to ~3200 cm) .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.